4-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol
Description
4-[4-(4-Methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol (CAS: 948901-13-1, molecular formula: C₁₆H₁₄N₂O₃) is a pyrazole-based compound featuring a central pyrazole ring substituted with a 4-methoxyphenoxy group at position 4 and a benzene-1,3-diol moiety at position 2. The compound is listed in DrugBank under the identifier DB08356 as an experimental therapeutic agent, though its specific biological targets remain under investigation . Its structure combines electron-donating (methoxy) and hydrophilic (diol) groups, which may influence its solubility, stability, and interaction with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
4-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-11-3-5-12(6-4-11)22-15-9-17-18-16(15)13-7-2-10(19)8-14(13)20/h2-9,19-20H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYGPDOJYMQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol involves several steps. One common synthetic route includes the reaction of 4-methoxyphenol with hydrazine hydrate to form 4-(4-methoxyphenyl)hydrazine. This intermediate is then reacted with 1,3-diketone to form the pyrazole ring. The final step involves the coupling of the pyrazole derivative with 1,3-dihydroxybenzene under specific reaction conditions .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
4-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenolic hydroxyl groups.
Scientific Research Applications
Research has indicated that 4-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that compounds similar to this pyrazole derivative possess significant antimicrobial properties. For instance, derivatives containing pyrazole rings have been documented to exhibit antibacterial activity against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
Emerging research suggests that compounds with similar structures may have anticancer properties. The incorporation of specific functional groups into the pyrazole framework can enhance their efficacy against cancer cell lines .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated a notable inhibition of bacterial growth at specific concentrations, showcasing its potential as an antibacterial agent .
Case Study 2: Anti-inflammatory Mechanisms
In another study, the anti-inflammatory effects were assessed using in vitro models. The compound demonstrated a significant reduction in pro-inflammatory cytokines, suggesting its therapeutic potential in managing inflammatory disorders .
Mechanism of Action
The mechanism of action of 4-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with various molecular targets. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of specific enzymes involved in inflammation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling pathways .
Comparison with Similar Compounds
Key Research Findings
Substituent-Driven Bioactivity : The antibacterial activity of azo derivatives (e.g., 4h ) and the fluorescence of thiadiazole analogues (e.g., C1 ) underscore the importance of substituent choice in directing biological or physicochemical outcomes .
Biological Activity
4-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of phenylpyrazoles and features a pyrazole ring, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicine and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 312.325 g/mol. The structure includes a pyrazole ring linked to a methoxyphenoxy group and a benzene-1,3-diol moiety, contributing to its chemical reactivity and biological interactions.
The compound's mechanism of action involves interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it may inhibit oxidative enzymes and scavenge free radicals, which are critical in mitigating oxidative stress-related diseases. This mechanism positions the compound as a potential therapeutic agent in treating conditions such as cancer and neurodegenerative disorders.
Anticancer Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspases such as caspase 3, 8, and 9, which are essential for programmed cell death .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 0.25 | Induces apoptosis via caspase activation | |
| MDA-MB-231 (Breast) | 0.5 | Triggers autophagy and inhibits NF-κB |
Antioxidant Properties
The antioxidant capacity of this compound has been explored due to its ability to scavenge reactive oxygen species (ROS). This property suggests potential applications in preventing oxidative damage in various diseases.
Case Studies
In a notable study investigating the effects of pyrazole derivatives on breast cancer cells, it was found that the compound significantly reduced cell viability while promoting apoptotic pathways . Additionally, the modulation of metabolic pathways through inhibition of pyruvate dehydrogenase kinase isozyme 4 has been suggested as an avenue for further research into its therapeutic applications .
Research Applications
The biological activities of this compound extend beyond anticancer properties:
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial effects against various pathogens.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : - and -NMR are critical for confirming the pyrazole ring substitution pattern and methoxyphenoxy linkage. For example, aromatic protons in the 6.5–8.0 ppm range and methoxy signals near 3.8 ppm are diagnostic .
- IR Spectroscopy : Stretching vibrations for hydroxyl (3400–3600 cm) and C-O (1250–1050 cm) groups validate functional groups .
Q. Advanced Consideration
- Single-Crystal X-ray Diffraction : Resolve ambiguities in regiochemistry (e.g., pyrazole N-H orientation) and confirm dihedral angles between aromatic rings, as seen in related pyrazoline structures (e.g., C–C bond precision ±0.004 Å) .
- Mass Spectrometry (HRMS) : Detect isotopic patterns to rule out halogenated impurities, a common issue in methoxyphenyl derivatives .
How can researchers assess the compound’s solubility and stability under physiological conditions for pharmacological studies?
Q. Basic Research Focus
- Solubility Screening : Use phosphate-buffered saline (PBS) and dimethyl sulfoxide (DMSO) at varying pH (4–8). Pyrazole derivatives often show pH-dependent solubility due to phenolic -OH groups .
- Stability Tests : Incubate at 37°C and analyze degradation via HPLC over 24–72 h. Methoxy groups may hydrolyze under acidic conditions, requiring pH adjustment .
Q. Advanced Consideration
- Computational LogP Prediction : Tools like MarvinSketch estimate partition coefficients to guide solvent selection. Experimental validation via shake-flask method ensures accuracy .
What strategies are effective in resolving contradictions in biological activity data across studies?
Q. Basic Research Focus
- Dose-Response Reproducibility : Standardize assays (e.g., MTT for cytotoxicity) using multiple cell lines. For example, pyrazole analogs exhibit IC variability (2–50 µM) depending on substituents .
- Control for Batch Variability : Characterize each synthetic batch via NMR/HPLC to confirm consistent purity (>95%) .
Q. Advanced Consideration
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proposed targets (e.g., kinases or GPCRs). Discrepancies may arise from off-target effects .
How can computational modeling guide structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Molecular Docking : Simulate interactions with targets like COX-2 or estrogen receptors. Pyrazole rings often occupy hydrophobic pockets, while hydroxyl groups form hydrogen bonds .
- MD Simulations : Assess conformational stability over 100-ns trajectories. For example, methoxyphenoxy rotamers may influence binding kinetics .
What synthetic challenges arise when scaling up production for in vivo studies?
Q. Advanced Research Focus
- Purification at Scale : Column chromatography becomes impractical; switch to fractional crystallization or countercurrent distribution .
- Byproduct Management : Monitor for dimerization or oxidation byproducts (e.g., quinone formation from dihydroxybenzene) using LC-MS .
How do steric and electronic effects of substituents influence the compound’s reactivity?
Q. Advanced Research Focus
- Steric Effects : Bulky 4-methoxyphenoxy groups may hinder nucleophilic attack at the pyrazole C-3 position, slowing derivatization .
- Electronic Effects : Electron-rich methoxy groups enhance resonance stabilization of intermediates in electrophilic substitution reactions .
What methodologies are recommended for evaluating metabolic stability?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
